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Compound of Interest

Compound Name: delta-Octalactone

Cat. No.: B1662039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of delta-octalactone content across various fruit

varieties, supported by experimental data. Delta-octalactone (C₈H₁₄O₂), a volatile lactone, is a

significant contributor to the characteristic aroma profiles of many fruits, often imparting

creamy, coconut-like, and fruity notes. Understanding the quantitative distribution of this

compound is crucial for flavor chemistry, food science, and the development of natural flavoring

agents.

Quantitative Data Summary
The concentration of delta-octalactone varies significantly among different fruit species and

even between cultivars of the same fruit. The following table summarizes the available

quantitative data for delta-octalactone in several fruit varieties.
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Fruit Variety
Delta-Octalactone Content
(µg/kg)

Reference

Pineapple (Ananas comosus)

Tainong No. 4 63.40 [1]

'Moris' (Malaysia) 11.0 ± 1.5

'N36' (Malaysia) 3.5 ± 0.0

'Josapine' (Malaysia) 3.0 ± 0.1

'Maspine' (Malaysia) 11.0 ± 0.1

'Sarawak' (Malaysia) 7.0 ± 0.1

Peach (Prunus persica)
Present, production increases

with ripening
[2]

Apricot (Prunus armeniaca) Present [3]

Coconut (Cocos nucifera)

Major volatile component,

relative content increases

during storage

[4]

Strawberry (Fragaria x

ananassa)
Present

Passion Fruit (Passiflora

edulis)
Present [5]

*Data for peach, apricot, coconut, strawberry, and passion fruit indicates the presence of delta-
octalactone, but specific quantitative values in µg/kg were not available in the reviewed

literature. The production of delta-octalactone in peach has been observed to increase during

the ripening process[2]. In coconut, it is considered a major volatile component[4].

Experimental Protocols
The quantification of delta-octalactone in fruit matrices is typically achieved through

chromatographic techniques coupled with mass spectrometry. The following are detailed

methodologies for two common and effective approaches.
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Headspace Solid-Phase Microextraction (HS-SPME) with
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile organic compounds in

solid and liquid samples.

1. Sample Preparation:

Homogenize a known weight of the fresh fruit sample.

Transfer a specific amount of the homogenate into a headspace vial.

To enhance the release of volatile compounds, add a saturated solution of sodium chloride

(NaCl).

For accurate quantification, add a known concentration of an internal standard (e.g., 3-

octanol).

2. HS-SPME Procedure:

Equilibrate the sample vial at a specific temperature (e.g., 45°C) for a set time (e.g., 15

minutes) to allow volatile compounds to accumulate in the headspace.

Expose a Solid-Phase Microextraction (SPME) fiber (e.g.,

Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the

vial for a defined extraction time (e.g., 45 minutes) at the same temperature.

3. GC-MS Analysis:

Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas

chromatograph.

Separate the volatile compounds using a suitable capillary column (e.g., DB-WAX).

Detect and identify the compounds using a mass spectrometer.

Quantify delta-octalactone by comparing its peak area to that of the internal standard and

referencing a calibration curve.
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Solvent Extraction with Gas Chromatography-Mass
Spectrometry (GC-MS)
This method involves the use of organic solvents to extract the compounds of interest from the

fruit matrix.

1. Sample Preparation:

Homogenize a known weight of the fruit sample with a suitable organic solvent (e.g., diethyl

ether). The choice of solvent is critical and depends on the polarity of the target analyte.

2. Extraction Procedure:

Agitate the mixture for a sufficient time to ensure thorough extraction.

Separate the organic solvent layer, which now contains the extracted compounds, from the

solid fruit matrix, typically by centrifugation or filtration.

Concentrate the extract to a smaller volume to increase the concentration of the analytes.

3. GC-MS Analysis:

Analyze the concentrated extract using GC-MS, following a similar procedure as described

for the HS-SPME method.

Biosynthesis of Delta-Octalactone
The biosynthesis of lactones in plants is a complex process that is not yet fully elucidated.

However, it is generally accepted that they are derived from fatty acids through a series of

enzymatic reactions. The proposed pathway for delta-lactone formation involves the following

key steps:

Fatty Acid Precursors: The biosynthesis of C8 lactones like delta-octalactone likely starts

from C18 unsaturated fatty acids such as linoleic acid and linolenic acid[2].

Hydroxylation: A key step is the introduction of a hydroxyl group onto the fatty acid chain.

This can be catalyzed by enzymes such as lipoxygenases (LOX) and cytochrome P450

enzymes.
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β-Oxidation: The hydroxylated fatty acid then undergoes chain shortening through the β-

oxidation pathway. This process removes two-carbon units in each cycle until the desired

chain length is achieved.

Lactonization: The resulting 5-hydroxyoctanoic acid is unstable and spontaneously cyclizes

to form the more stable five-membered ring of delta-octalactone.

The expression of genes related to the fatty acid pathway, such as lipoxygenase (LOX) and

fatty acid desaturase (FAD), has been shown to correlate with the production of lactones during

fruit ripening, for instance in peaches[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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